3,5-Dimethylhept-3-ene

Catalog No.
S1515821
CAS No.
19549-93-0
M.F
C9H18
M. Wt
126.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethylhept-3-ene

CAS Number

19549-93-0

Product Name

3,5-Dimethylhept-3-ene

IUPAC Name

3,5-dimethylhept-3-ene

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

InChI

InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3

InChI Key

OXOLZWHOQAEIAW-UHFFFAOYSA-N

SMILES

CCC(C)C=C(C)CC

Canonical SMILES

CCC(C)C=C(C)CC

3,5-Dimethylhept-3-ene is an organic compound with the molecular formula C9_9H18_{18}. It is classified as an alkene due to the presence of a carbon-carbon double bond. This compound is characterized by its branched structure, featuring two methyl groups attached to the third and fifth carbon atoms of a seven-carbon chain. At room temperature, 3,5-dimethylhept-3-ene appears as a colorless liquid and exhibits typical properties associated with alkenes, such as reactivity towards electrophiles due to the presence of the double bond .

Organic Synthesis:

,5-Dimethylhept-3-ene serves as a valuable building block in organic synthesis due to its reactive alkene (double bond) and two methyl groups (CH₃). Researchers utilize it for the preparation of various complex molecules, including:

  • Cycloadditions: 3,5-Dimethylhept-3-ene participates in cycloaddition reactions: , where two or more molecules combine to form a ring structure. This reaction type allows the creation of diverse cyclic compounds with potential applications in pharmaceuticals and materials science [1].
  • Diels-Alder Reaction: Specifically, 3,5-Dimethylhept-3-ene acts as a dienophile in the Diels-Alder reaction: , a cycloaddition reaction involving a diene (molecule with two double bonds) and a dienophile (molecule with a double bond and an electron-withdrawing group). This reaction is a versatile tool for constructing six-membered rings [2].
  • Metathesis Reactions: The alkene functionality in 3,5-Dimethylhept-3-ene makes it suitable for metathesis reactions, where specific portions of two molecules are exchanged. This reaction type enables the synthesis of various functionalized alkenes with tailored properties [3].

Material Science:

The potential applications of 3,5-Dimethylhept-3-ene extend beyond organic synthesis and into the realm of material science. Researchers explore its potential use in:

  • Polymer Synthesis: The reactive double bond of 3,5-Dimethylhept-3-ene allows for its incorporation into polymers: . This can lead to the development of new materials with specific properties, such as improved flexibility, strength, or thermal stability [4].
  • Liquid Crystals: The elongated and relatively rigid structure of 3,5-Dimethylhept-3-ene exhibits characteristics favorable for the formation of liquid crystals: . These materials possess properties between those of liquids and solids and find applications in display technologies and optical devices [5].

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or ozone, leading to the formation of diols or carbonyl compounds.
  • Reduction: Hydrogenation of 3,5-dimethylhept-3-ene in the presence of catalysts such as palladium on carbon converts it into 3,5-dimethylheptane, a saturated hydrocarbon.
  • Substitution: The double bond allows for electrophilic addition reactions with halogens (e.g., chlorine or bromine), resulting in the formation of dihalides .

Major Products Formed

  • From Oxidation: Diols or carbonyl compounds.
  • From Reduction: 3,5-Dimethylheptane.
  • From Substitution: Dihalides such as 3,5-dimethyl-3,4-dichloroheptane .

Research into the biological activity of 3,5-dimethylhept-3-ene indicates potential applications in medicinal chemistry. Its derivatives may exhibit biological properties that could be leveraged for therapeutic purposes. Studies suggest that compounds with similar structural features can influence metabolic pathways and interact with biological targets, making them candidates for further pharmacological investigation .

Synthetic Routes

Several methods exist for synthesizing 3,5-dimethylhept-3-ene:

  • Dehydration of Alcohols: One common approach involves dehydrating 3,5-dimethylheptan-3-ol using strong acids like sulfuric acid. This reaction typically occurs under elevated temperatures to facilitate water elimination and double bond formation.
  • Wittig Reaction: This method utilizes a phosphonium ylide reacting with an aldehyde or ketone to form the desired alkene. It offers precise control over double bond positioning.

Industrial Production

In industrial settings, 3,5-dimethylhept-3-ene can be produced via catalytic dehydrogenation of the corresponding alkane (3,5-dimethylheptane). This process employs metal catalysts (e.g., platinum or palladium) at high temperatures to remove hydrogen atoms and create the double bond .

The applications of 3,5-dimethylhept-3-ene span various fields:

  • Chemical Synthesis: It serves as a valuable intermediate in organic synthesis for producing more complex molecules.
  • Research: The compound is utilized in studies related to alkene metabolism and the development of new pharmaceuticals.
  • Industrial Use: It is involved in producing specialty chemicals and acts as a monomer in polymerization reactions .

Interaction studies involving 3,5-dimethylhept-3-ene focus on its reactivity patterns with various reagents. Research has shown that its double bond can engage in electrophilic addition reactions, making it susceptible to halogenation and oxidation processes. These studies are crucial for understanding how structural variations influence reactivity and biological interactions .

Similar Compounds: Comparison

Several compounds share structural similarities with 3,5-dimethylhept-3-ene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3,5-DimethylheptaneC9_9H20_{20}Saturated hydrocarbon; no double bond
3,5-Dimethyl-2-hepteneC9_9H18_{18}Double bond between second and third carbons
3,5-Dimethyl-4-hepteneC9_9H18_{18}Double bond between fourth and fifth carbons
(Z)-2,5-Dimethylhex-3-eneC8_8H16_{16}Different carbon chain length; unique positioning of double bond

Uniqueness

The uniqueness of 3,5-dimethylhept-3-ene lies in its specific structure—particularly the position of its double bond and the arrangement of methyl groups—which significantly influences its reactivity and physical properties compared to its isomers and related compounds. This structural distinctiveness makes it a valuable subject for studying how molecular architecture affects chemical behavior .

XLogP3

4

Dates

Modify: 2023-08-15

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